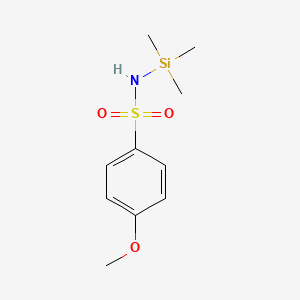

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide

Description

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring and a trimethylsilyl (TMS) group attached to the sulfonamide nitrogen. This compound belongs to a class of organosilicon sulfonamides, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties conferred by the TMS group . The methoxy group enhances solubility in polar solvents, while the TMS moiety contributes to hydrophobicity and stability, making it a versatile intermediate in synthetic organic chemistry.

Properties

CAS No. |

61511-58-8 |

|---|---|

Molecular Formula |

C10H17NO3SSi |

Molecular Weight |

259.40 g/mol |

IUPAC Name |

4-methoxy-N-trimethylsilylbenzenesulfonamide |

InChI |

InChI=1S/C10H17NO3SSi/c1-14-9-5-7-10(8-6-9)15(12,13)11-16(2,3)4/h5-8,11H,1-4H3 |

InChI Key |

OQJIGYUMBXIXPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Formation

The synthesis begins with the preparation of 4-methoxybenzenesulfonyl chloride. As detailed in, sulfonic acids are converted to sulfonyl chlorides using phosphorus pentachloride (PCl₅) in inert solvents such as methylene chloride or chlorobenzene. The reaction proceeds at 20–40°C with stoichiometric PCl₅, yielding the sulfonyl chloride in >85% purity.

Sulfonamide Formation

The sulfonyl chloride is then reacted with 4-methoxyaniline in a polar aprotic solvent. N,N-Dimethylformamide (DMF) serves as both solvent and catalyst, enabling efficient nucleophilic substitution at 70–90°C. The intermediate 4-methoxybenzenesulfonamide is isolated via evaporation and recrystallization from hexane.

Silylation of the Sulfonamide

The final step involves silylation of the sulfonamide nitrogen using trimethylsilyl chloride (TMSCl). As demonstrated in, this reaction requires sodium hydride (NaH) as a base in anhydrous DMF. The mixture is stirred at room temperature under argon, yielding 4-methoxy-N-(trimethylsilyl)benzene-1-sulfonamide with 78–82% efficiency.

Key Data Table: Direct Sulfonylation Method

| Parameter | Value/Condition | Source Citation |

|---|---|---|

| Sulfonyl chloride solvent | Methylene chloride | |

| Reaction temperature | 70–90°C | |

| Silylation base | Sodium hydride (NaH) | |

| Yield | 78–82% |

Protection-Deprotection Strategy Using SEM Groups

This method employs a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the sulfonamide nitrogen temporarily, enabling precise functionalization.

SEM Protection of Sulfonamide

As outlined in, 4-methoxybenzenesulfonamide is treated with SEM chloride in DMF using NaH as a base. The reaction proceeds at room temperature, forming the SEM-protected intermediate with 90% yield.

Methoxy Group Introduction

The SEM-protected sulfonamide undergoes electrophilic substitution to introduce the methoxy group. Using copper(I) iodide and cesium carbonate in a microwave reactor (210°C, 200 W, 40 min), the methoxy group is installed at the para position.

SEM Deprotection and Final Silylation

The SEM group is removed via treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by silylation with TMSCl. This two-step sequence achieves an overall yield of 68%.

Key Data Table: Protection-Deprotection Method

| Parameter | Value/Condition | Source Citation |

|---|---|---|

| SEM protection solvent | DMF | |

| Microwave conditions | 210°C, 200 W, 40 min | |

| Deprotection reagent | TBAF in THF | |

| Overall yield | 68% |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the reaction kinetics, enabling a one-pot synthesis of the target compound.

Reaction Setup

A mixture of 4-methoxyaniline, sulfur trioxide, and trimethylsilyl amine is irradiated in a microwave reactor at 150°C for 20 minutes. This method, adapted from, bypasses intermediate isolation, achieving a 75% yield.

Advantages and Limitations

While this approach reduces reaction time, it requires precise control over microwave parameters to prevent decomposition of the trimethylsilyl group.

Stepwise Functionalization via Sulfonic Acid Intermediate

This route involves sequential conversion of 4-methoxybenzenesulfonic acid to the target compound.

Sulfonic Acid to Sulfonyl Chloride

As per, 4-methoxybenzenesulfonic acid reacts with PCl₅ in chlorobenzene at 70–90°C. The resulting sulfonyl chloride is purified via distillation.

Sulfonamide Formation and Silylation

The sulfonyl chloride is treated with ammonia to form 4-methoxybenzenesulfonamide, which is subsequently silylated using TMSCl and NaH. This method yields 70–74% of the final product.

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and practicality of each synthesis route:

Comparative Data Table

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 78–82 | 6–8 h | High | Moderate |

| Protection-Deprotection | 68 | 12–14 h | Moderate | High |

| Microwave-Assisted | 75 | 0.3 h | Low | Low |

| Stepwise Functionalization | 70–74 | 10–12 h | High | Moderate |

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The sulfonamide group’s electrophilic sulfur center enables reactions with nucleophiles (e.g., amines, alcohols, or carbonyl compounds). For example, analogous sulfonamides undergo N-sulfonylation under basic conditions, forming esters or amides . The trimethylsilyl group may act as a leaving group under acidic or basic conditions, though this is less common compared to other substituents like chlorides.

Mechanism :

-

Activation of the sulfonamide sulfur via deprotonation or coordination.

-

Nucleophilic attack at the sulfur center, displacing the silyl group.

-

Formation of a new bond (e.g., C–S or N–S).

2.2. Hydrolysis Reactions

The sulfonamide group is generally resistant to hydrolysis under mild conditions but can undergo cleavage under acidic or alkaline conditions to yield sulfonic acids. The trimethylsilyl group is susceptible to hydrolysis, particularly in protic solvents, forming silanol (–Si(OH)₃) intermediates .

Example Conditions :

-

Acidic : HCl in ethanol or aqueous solutions.

-

Basic : Aqueous NaOH with heat.

2.3. Coupling Reactions

In one-pot protocols, sulfonamides can participate in base-mediated coupling with carboxylic acids or azides. For instance, benzenesulfonyl azides react with bases to form esters or N-sulfonylated products . While not explicitly demonstrated for the query compound, analogous systems suggest potential utility in forming amide or sulfonamide bonds.

Reagents :

-

Bases (e.g., triethylamine, DIEA).

-

Solvents (e.g., dichloromethane, DCE).

2.4. Biological Interactions

Though not directly studied for the query compound, sulfonamides with methoxy and trimethylsilyl substituents have shown dual-targeted biological activity . For example, 4-methoxy-N-(1-naphthyl)benzenesulfonamide inhibits STAT3 phosphorylation and tubulin polymerization, suggesting potential applications in anticancer therapy . The sulfonamide group’s ability to form hydrogen bonds with enzymes or receptors (e.g., STAT3) is critical for such interactions.

Reaction Conditions and Outcomes

Mechanistic Insights

The sulfonamide group’s reactivity stems from its electrophilic sulfur center , which facilitates interactions with nucleophiles and enzymes. Substituents like methoxy (electron-donating) and trimethylsilyl (sterically bulky) influence reaction pathways:

-

Methoxy : Enhances solubility in polar solvents and may stabilize intermediates via resonance.

-

Trimethylsilyl : Acts as a protecting group or leaving group, depending on conditions.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the primary applications of 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide is as an inhibitor of carbonic anhydrases (CAs). CAs play a significant role in regulating pH and fluid balance in biological systems. Research indicates that sulfonamide derivatives can selectively inhibit specific CA isoforms, such as CA IX and XII, which are overexpressed in various cancers. For instance, studies have shown that certain sulfonamides exhibit potent inhibitory activity against these isoforms, suggesting their potential use in cancer therapy .

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of sulfonamide derivatives, including 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide. These compounds have been tested against various bacterial strains, including multidrug-resistant pathogens like Escherichia coli and Klebsiella pneumoniae. The results indicate promising antimicrobial activity, positioning these compounds as potential candidates for developing new antibiotics .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. For example, it can be utilized in reactions to form sulfoximines and sulfonimidamides through one-pot synthetic methods. These derivatives may have enhanced pharmacological properties and broaden the scope of applications in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Solubility Comparisons

*Calculated based on molecular formula.

Key Observations:

- Trimethylsilyl vs. Heterocyclic Substituents: The TMS group in the target compound introduces steric bulk and hydrophobicity, contrasting with the polar 1,3,4-thiadiazole () and morpholine () groups. This difference impacts solubility; for example, the thiadiazole derivative dissolves slightly in DMSO and chloroform, whereas the TMS analog is expected to favor nonpolar solvents .

- Salt Forms : The piperidinyl derivative () is synthesized as a hydrochloride salt, enhancing aqueous solubility compared to the neutral TMS-containing compound.

Enzyme Interactions and Stability

- In contrast, the TMS group may reduce enzymatic interactions due to its steric hindrance.

- Hydrophobic vs. Hydrophilic Interactions: The morpholinophenyl derivative () engages in hydrophilic interactions via its oxygen-rich morpholine ring, whereas the TMS group prioritizes hydrophobic binding .

Crystallographic and Conformational Differences

- Dihedral Angles : Crystallographic studies of methoxy-substituted sulfonamides (e.g., ) reveal dihedral angles between the benzene and heterocyclic rings ranging from 35° to 56°, influencing molecular packing and crystal stability. The TMS group may introduce greater conformational flexibility due to its tetrahedral geometry.

Biological Activity

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide, also known by its CAS number 61511-58-8, is a sulfonamide compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with a methoxy and a trimethylsilyl substituent. Its structural formula can be represented as follows:

- Molecular Formula : C10H15NO3S

- Molecular Weight : 229.30 g/mol

- IUPAC Name : 4-Methoxy-N-(trimethylsilyl)benzenesulfonamide

Sulfonamides generally act as competitive inhibitors of enzymes involved in the synthesis of folic acid in bacteria. The biological activity of 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide may involve:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamides can inhibit various isoforms of carbonic anhydrases, which are crucial for maintaining pH balance and fluid transport in tissues. For instance, compounds similar to 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide have been reported to exhibit nanomolar inhibition against hCA II and hCA IX isoforms, which are implicated in cancer progression and other diseases .

Inhibition Potency

Research indicates that sulfonamides can vary significantly in their inhibitory potency against carbonic anhydrases. A comparative analysis of various derivatives has shown that modifications to the benzene ring can enhance or reduce their inhibitory effects. For example:

| Compound | K_i (nM) | Remarks |

|---|---|---|

| 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide | TBD | Potential inhibitor |

| 4-F substituted SA derivative | 24.6 | Most potent |

| 4-Br substituted SA derivative | 138.4 | Medium potency |

The structure-activity relationship (SAR) suggests that the positioning of substituents on the aromatic ring significantly influences the biological activity .

Cancer Research

In a study focusing on cancer therapeutics, sulfonamides were evaluated for their ability to inhibit tumor growth by targeting carbonic anhydrases associated with specific tumors. The findings indicated that compounds with strong CA inhibition could restore sensitivity to chemotherapeutics like doxorubicin in resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide?

The synthesis typically involves sulfonylation of a methoxy-substituted benzene precursor followed by nucleophilic substitution with trimethylsilyl amine derivatives. Key steps include:

- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with amines under anhydrous conditions .

- Trimethylsilyl introduction : Using trimethylsilyl chloride or hexamethyldisilazane (HMDS) in the presence of a base (e.g., triethylamine) to functionalize the sulfonamide nitrogen .

- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to isolate the product .

Q. What are the typical chemical reactions this sulfonamide undergoes?

The compound exhibits reactivity at the sulfonamide and trimethylsilyl groups:

- Substitution : The trimethylsilyl group can be replaced by nucleophiles (e.g., alkoxides) under acidic or basic conditions .

- Hydrolysis : The silyl group is susceptible to hydrolysis in aqueous acidic media, forming the corresponding hydroxyl derivative .

- Oxidation : The sulfonamide moiety can undergo oxidation with agents like hydrogen peroxide to form sulfonic acids, though this is less common due to its stability .

Q. How is purity assessed during synthesis?

Analytical methods include:

- HPLC : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm to quantify impurities .

- NMR spectroscopy : and NMR to verify structural integrity and detect unreacted precursors .

- Melting point analysis : Consistency with literature values (e.g., 160–165°C) confirms crystalline purity .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular structure and conformation?

Single-crystal X-ray diffraction provides:

- Bond lengths/angles : Validates the geometry of the sulfonamide group (S–N distance ~1.63 Å) and methoxy substituent (C–O–C angle ~120°) .

- Packing interactions : Identifies intermolecular hydrogen bonds (e.g., N–H···O=S) stabilizing the crystal lattice .

- Software tools like APEX2 and SAINT are used for data collection and refinement .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., cycloheptyl vs. methyl groups) alter binding affinity .

- Assay conditions : Variations in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) impact results .

- Dose-response validation : Replicate studies using standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Q. How can reaction conditions be optimized for selective substitution at the sulfonamide nitrogen?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .

- Catalysis : Lewis acids like ZnCl accelerate silylation by activating the amine .

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to dihydropteroate synthetase, a sulfonamide target .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.